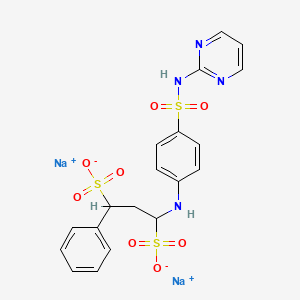
Disodium 1-phenyl-3-((4-((2-pyrimidinylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenyl group, a sulfamoyl group, and a pyrimidinyl group, making it a versatile molecule in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a phenyl group with a sulfonate ester in the presence of a base.
Amidation: The formation of the sulfamoyl group is carried out by reacting an amine with a sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The sulfamoyl group plays a crucial role in this interaction, facilitating the binding to the active sites of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 1-phenyl-3-(4-sulfamoylphenyl)amino)propane-1,3-disulfonate
- Sodium 1-phenyl-3-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate
Uniqueness
Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate is unique due to the presence of the pyrimidinyl group, which enhances its binding affinity and specificity towards certain molecular targets. This makes it more effective in its applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
97171-75-0 |
|---|---|
Molekularformel |
C19H18N4Na2O8S3 |
Molekulargewicht |
572.5 g/mol |
IUPAC-Name |
disodium;1-phenyl-3-[4-(pyrimidin-2-ylsulfamoyl)anilino]propane-1,3-disulfonate |
InChI |
InChI=1S/C19H20N4O8S3.2Na/c24-32(25,23-19-20-11-4-12-21-19)16-9-7-15(8-10-16)22-18(34(29,30)31)13-17(33(26,27)28)14-5-2-1-3-6-14;;/h1-12,17-18,22H,13H2,(H,20,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI-Schlüssel |
CVEFAXSOHINGPV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
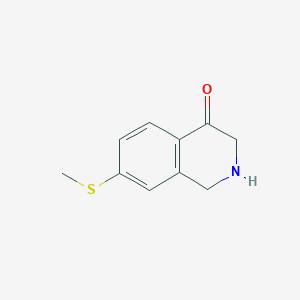
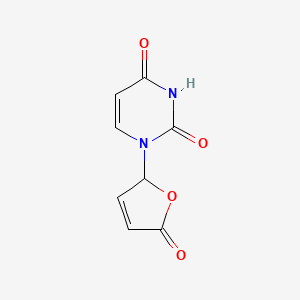
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
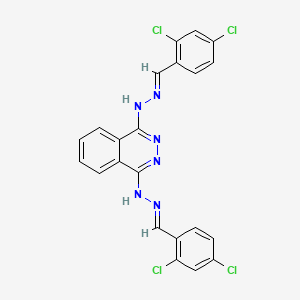
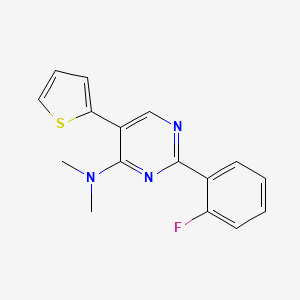

![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)
![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)

![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)
